4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-benzyl-3,6-dihydro-2H-pyridine;hydrochloride
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Overview
Description
4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-benzyl-3,6-dihydro-2H-pyridine;hydrochloride is a complex organic compound known for its unique structural properties. This compound features a benzodioxole moiety, a benzyl group, and a dihydropyridine ring, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-benzyl-3,6-dihydro-2H-pyridine;hydrochloride typically involves multiple steps, including the formation of the benzodioxole moiety and the dihydropyridine ring. Common synthetic routes may involve:
Formation of Benzodioxole Moiety: This step often involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Formation of Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the dihydropyridine ring using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-benzyl-3,6-dihydro-2H-pyridine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-benzyl-3,6-dihydro-2H-pyridine;hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-benzyl-3,6-dihydro-2H-pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-benzyl-3,6-dihydro-2H-pyridine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole moiety, a benzyl group, and a dihydropyridine ring sets it apart from other similar compounds.
Properties
IUPAC Name |
4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-benzyl-3,6-dihydro-2H-pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2.ClH/c1-2-4-19(5-3-1)15-22-12-10-17(11-13-22)6-7-18-8-9-20-21(14-18)24-16-23-20;/h1-10,14H,11-13,15-16H2;1H/b7-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZELYVNAGIYWCQ-UHDJGPCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C=CC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC=C1/C=C/C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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